molecular formula C13H18N2O2 B1430366 Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate CAS No. 942040-15-5

Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1430366
CAS No.: 942040-15-5
M. Wt: 234.29 g/mol
InChI Key: IBNJMXUDRFHMIU-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a 2-methylphenyl group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate typically involves the condensation of 2-methylphenylhydrazine with ethyl acetoacetate. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the pyrazole ring, followed by esterification to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Additionally, purification techniques like recrystallization and chromatography are used to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions result in various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a lead compound for the development of new pharmaceuticals targeting specific enzymes and receptors.

    Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-phenyl-1H-pyrazole-3-carboxylate: Lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.

    Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.

    5-(2-Methylphenyl)-1H-pyrazole-3-carboxylic acid: The carboxylic acid derivative, which may have different reactivity and biological activity compared to the ester form.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

942040-15-5

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 5-(2-methylphenyl)pyrazolidine-3-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-3-17-13(16)12-8-11(14-15-12)10-7-5-4-6-9(10)2/h4-7,11-12,14-15H,3,8H2,1-2H3

InChI Key

IBNJMXUDRFHMIU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2C

Canonical SMILES

CCOC(=O)C1CC(NN1)C2=CC=CC=C2C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate
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Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate
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Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate
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Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate

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